3,13,15,25,35,37-Hexahydroxy-11,33-bis[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione
Description
The compound 3,13,15,25,35,37-Hexahydroxy-11,33-bis[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione (hereafter referred to as Compound X) is a highly oxygenated, polycyclic natural product with a complex tricyclic framework. Its structure features:
- A tetraoxatricyclo[39.3.1.119,23]hexatetraconta core with conjugated double bonds.
- Six hydroxyl (-OH), two methoxy (-OCH₃), and six methyl (-CH₃) substituents.
- Two branched side chains containing 4-methoxy-6-methyloxane moieties.
- Two diketone (dione) functional groups at positions 9 and 31.
Properties
IUPAC Name |
3,13,15,25,35,37-hexahydroxy-11,33-bis[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H132O20/c1-45-23-29-57(79)37-59-19-17-21-61(95-59)41-71(91-15)52(8)68(82)44-70(84)54(10)78(56(12)76(88)48(4)28-32-64-40-66(90-14)36-50(6)94-64)98-74(86)34-26-46(2)24-30-58(80)38-60-20-18-22-62(96-60)42-72(92-16)51(7)67(81)43-69(83)53(9)77(97-73(85)33-25-45)55(11)75(87)47(3)27-31-63-39-65(89-13)35-49(5)93-63/h17-20,23-26,33-34,47-72,75-84,87-88H,21-22,27-32,35-44H2,1-16H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVBVECTCMRNFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C=CC(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H132O20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,13,15,25,35,37-Hexahydroxy-11,33-bis[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione is commonly referred to as Swinholide A , a natural compound derived from the marine sponge Theonella swinhoei. This compound has garnered attention due to its significant biological activities and potential therapeutic applications.
Swinholide A has a complex structure characterized by multiple hydroxy groups and a large molecular weight of approximately 1389.9 Da. Its molecular formula is and it exists as a dimeric dilactone macrolide toxin.
Swinholide A primarily exerts its biological effects through interactions with the cytoskeletal protein actin :
- Actin Depolymerization : It binds to G-actin (globular actin) in a 1:2 molar ratio and decreases the rate of nucleotide exchange in G-actin .
- F-actin Inhibition : By sequestering actin dimers and stabilizing them against polymerization into filaments (F-actin), Swinholide A induces depolymerization of existing F-actin structures. This can lead to significant alterations in cell morphology and motility .
Biological Activities
The biological activities of Swinholide A can be categorized as follows:
Anticancer Activity
Swinholide A has demonstrated potential anticancer properties by inducing apoptosis in cancer cells through actin depolymerization. This mechanism disrupts cellular processes necessary for tumor growth and metastasis.
Antimicrobial Effects
Research indicates that Swinholide A exhibits antimicrobial activity against various pathogens. Its ability to disrupt the cytoskeleton of microbial cells may contribute to its effectiveness as an antimicrobial agent.
Case Studies
Several studies have highlighted the biological efficacy of Swinholide A:
- In Vitro Studies : In laboratory settings, Swinholide A has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Microbial Inhibition : Studies have reported that Swinholide A possesses inhibitory effects against Gram-positive and Gram-negative bacteria through its action on actin dynamics within microbial cells.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Polyoxygenated Tricyclic Compounds
Compound X shares key features with other oxygen-rich tricyclic natural products, though its exact structural analogs are rare. Below is a comparative analysis:
Key Observations :
Side Chain Modifications
The 4-methoxy-6-methyloxane side chains in Compound X are structurally distinct from the prenyl or simple alkyl groups in analogs like salternamides (). These oxane moieties may enhance stability against enzymatic degradation compared to linear side chains .
Bioactivity and Pharmacological Potential
While direct studies on Compound X are absent, inferences can be drawn from similar compounds:
Antimicrobial Properties
Antiparasitic Activity
Solubility and Extraction
- Compound X’s polarity (due to hydroxyl/methoxy groups) contrasts with non-polar steroids extracted via n-hexane (). It likely requires polar solvents like methanol or ethyl acetate for isolation .
Data Table: Hypothetical Physicochemical Properties
Preparation Methods
Molecular Architecture
The compound’s IUPAC name reflects its 78-carbon skeleton with six hydroxyl groups, two methoxy substituents, and a tetraoxatricyclo core. Key features include:
Table 1: Computed Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₇₈H₁₃₂O₂₀ |
| Molecular weight | 1389.9 g/mol |
| XLogP3-AA | 10.5 |
| Hydrogen bond donors | 8 |
| Hydrogen bond acceptors | 20 |
| Rotatable bonds | 16 |
The high molecular weight and lipophilicity (XLogP3-AA = 10.5) suggest limited solubility in polar solvents, necessitating specialized extraction protocols.
Biosynthetic Considerations
Polyketide Synthase (PKS) Pathways
Swinholide A is hypothesized to originate from a modular PKS system in its marine sponge host. Key biosynthetic steps include:
-
Chain elongation : Sequential addition of malonyl-CoA units, with keto-reduction and dehydration steps generating the polyene backbone.
-
Oxidation : Introduction of hydroxyl and methoxy groups via cytochrome P450 enzymes.
-
Macrocyclization : Thioesterase-mediated cyclization to form the 39-membered ring.
Stereochemical Control
The 22 stereocenters are likely established through stereospecific ketoreductase (KR) and dehydratase (DH) domains in the PKS. For example, the trans-configured double bonds at positions 5,7 and 27,29 arise from DH-mediated elimination.
Laboratory-Scale Isolation and Purification
Extraction from Marine Sponges
Swinholide A is primarily isolated from Theonella swinhoei using the following steps:
-
Solvent extraction : Fresh sponge tissue is homogenized in methanol or ethanol (≥95% purity) at 4°C to preserve labile functional groups.
-
Partitioning : The crude extract is partitioned between ethyl acetate and water, with Swinholide A concentrating in the organic phase.
-
Chromatography :
-
Size-exclusion chromatography : Sephadex LH-20 with methanol as the eluent.
-
Reverse-phase HPLC : C18 column, gradient elution with acetonitrile/water (0.1% formic acid).
-
Table 2: Typical HPLC Conditions for Purification
| Parameter | Specification |
|---|---|
| Column | C18 (250 × 4.6 mm, 5 µm) |
| Mobile phase | Acetonitrile/water (75:25 to 95:5 over 30 min) |
| Flow rate | 1.0 mL/min |
| Detection | UV at 235 nm |
Challenges in Total Synthesis
Stereochemical Assembly
A hypothetical synthesis would require:
-
Chiral pool synthesis : Using enantiopure starting materials like glucose derivatives for the oxane moieties.
-
Asymmetric catalysis : Shiina macrolactonization or Evans aldol reactions to set stereocenters.
Analogous Methodologies from Patent Literature
Insights from Hexamethylphosphoramide Synthesis
While unrelated structurally, US3991110A provides broadly applicable techniques:
-
Temperature control : Maintaining 0°–40°C during exothermic reactions to prevent decomposition.
-
By-product management : Filtration of dimethylamine hydrochloride via sintered glass filters under nitrogen atmosphere.
-
Solvent recovery : Distillation under reduced pressure (20°C head temperature) to reclaim hexamethylphosphoramide from aqueous brine.
These methods could inform Swinholide A’s handling during acid-sensitive steps.
Analytical Characterization
Q & A
Q. What methodologies are recommended for synthesizing and purifying this compound to ensure high yield and structural integrity?
Methodological Answer:
- Multi-step organic synthesis : The compound’s complexity necessitates iterative coupling reactions (e.g., esterification, glycosylation) under inert atmospheres to prevent oxidation.
- Computational reaction design : Quantum chemical calculations (e.g., density functional theory) can predict feasible reaction pathways and intermediates, reducing trial-and-error experimentation .
- Purification : Use gradient elution in column chromatography (silica gel or reverse-phase) to isolate stereoisomers. For large-scale purification, preparative HPLC with UV/Vis detection is recommended (based on handling protocols for structurally similar compounds in ).
- Yield optimization : AI-driven parameter screening (e.g., solvent polarity, catalyst loading) can identify optimal conditions, as demonstrated in ICReDD’s reaction path search workflows .
Q. How can researchers confirm the structural configuration of this compound given its polycyclic architecture?
Methodological Answer:
- 2D NMR spectroscopy : Employ - HSQC and HMBC to map proton-carbon correlations, resolving ambiguities in hydroxyl and methoxy group placements (as seen in for analogous ellagic acid derivatives) .
- X-ray crystallography : Single-crystal diffraction provides definitive stereochemical assignments for rigid regions of the molecule (referenced in for macrocyclic diterpenoids) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., resolving isotopic patterns) to rule out synthetic byproducts.
- Cross-validation : Compare experimental data with computational NMR chemical shift predictions (via tools like ACD/Labs or Gaussian) .
Q. What are the best practices for handling and storing this compound to prevent degradation during experiments?
Methodological Answer:
-
Storage conditions :
Parameter Recommendation Evidence Source Temperature -20°C (lyophilized) Atmosphere Argon or nitrogen Light exposure Amber vials Solvent compatibility Avoid aqueous buffers at pH > 8 -
Handling : Use gloveboxes for moisture-sensitive steps (e.g., glycosylation) and validate stability via periodic HPLC-MS analysis .
Advanced Research Questions
Q. How can computational models predict the compound’s reactivity in novel reaction environments?
Methodological Answer:
- Quantum mechanical modeling : Simulate transition states and intermediates for key reactions (e.g., hydroxyl group oxidation) using software like Gaussian or ORCA .
- Machine learning (ML) : Train ML models on existing reaction datasets to predict regioselectivity in functionalization steps (e.g., methoxy group addition). ICReDD’s integrated computational-experimental workflows are a benchmark .
- Validation : Perform microfluidic reactor trials (<1 mg scale) to test computational predictions under controlled conditions (aligned with ’s smart laboratory frameworks) .
Q. What strategies resolve contradictions between spectroscopic data and computational predictions for stereochemical assignments?
Methodological Answer:
- Advanced NMR techniques :
- Revisiting computational parameters : Adjust solvent polarity and conformational sampling in molecular dynamics simulations to match experimental conditions .
- Case study : For conflicting -NMR peaks, synthesize deuterated analogs to isolate coupling patterns (as applied in ’s macrocycle studies) .
Q. How can multi-step synthesis routes be optimized to minimize side reactions and improve scalability?
Methodological Answer:
- Design of Experiments (DOE) : Use factorial design to screen variables (e.g., temperature, catalyst type) and identify critical factors influencing yield/purity .
- In-situ monitoring : Implement Raman spectroscopy or ReactIR to track reaction progress in real-time, enabling rapid adjustments (supported by ’s process control frameworks) .
- Flow chemistry : Transition batch reactions to continuous flow systems for improved heat/mass transfer, reducing byproduct formation (inspired by ’s automation strategies) .
- Scale-up challenges : Address solubility issues via co-solvent systems (e.g., DMSO/THF mixtures) and validate reproducibility across 3 independent batches.
Key Considerations for Data Contradiction Analysis
- Case 1 : Discrepancies in mass spectrometry (MS) and NMR data may arise from in-source fragmentation (MS) or solvent impurities (NMR). Validate via orthogonal techniques (e.g., FT-IR for functional groups).
- Case 2 : Computational stereochemistry predictions conflicting with X-ray data often stem from insufficient conformational sampling. Use enhanced sampling MD simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
